3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Overview
Description
“3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” is a chemical compound that has been used in various scientific research applications due to its unique properties. It is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .
Synthesis Analysis
As an intermediate in the synthesis of semaglutide, “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” plays a crucial role in the production process .Molecular Structure Analysis
The molecule contains a total of 93 bonds; 34 non-H bonds, 31 rotatable bonds, 1 tertiary amine (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” include its molecular weight, density, boiling point, melting point, and structural formula .Scientific Research Applications
Organic Chemistry
Application
“3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” is used in the synthesis of new chiral aza and diaza crown ethers .
Method of Application
The compound is used in the alkylation of 2-substituted (4 S ,5 S )-4,5-bis (hydroxymethyl)-1,3-dioxolanes with 9-benzyl-1,17-diiodo-3,6,12,15-tetraoxa-9-azaheptadecane . This process results in [1+1] and [2+2] additions .
Results
The resulting aza and diaza crown ethers were tested for enantioselectivity in complex formation with L- and D-valine methyl ester by the potentiometric method . In most cases, the aza crown ethers showed better enantioselectivity than their oxygen analogs .
Pharmaceutical Chemistry
Application
This compound is used as an intermediate in the synthesis of semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .
Method of Application
The specific method of application in the synthesis of semaglutide is not detailed in the source. However, it is likely that “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” plays a crucial role in the production process .
Results
The use of this compound in the synthesis process contributes to the production of semaglutide, a medication that is effective in the treatment of type 2 diabetes .
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGXOHHOAQFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)NCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574463 | |
Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
CAS RN |
25743-12-8 | |
Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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